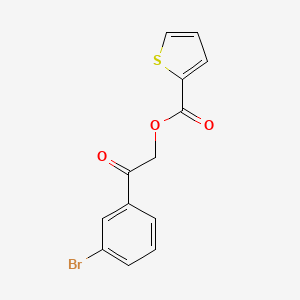
2-(3-bromophenyl)-2-oxoethyl 2-thiophenecarboxylate
Vue d'ensemble
Description
2-(3-bromophenyl)-2-oxoethyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BTEC and is a member of the oxo-ester family of compounds. In
Mécanisme D'action
The mechanism of action of BTEC is not fully understood. However, studies have shown that BTEC inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the production of inflammatory mediators, and their inhibition by BTEC can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
BTEC has been shown to have various biochemical and physiological effects. Studies have shown that BTEC can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, BTEC has been shown to reduce the production of inflammatory mediators such as prostaglandins and nitric oxide. These effects make BTEC a promising candidate for the treatment of cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BTEC in lab experiments is its high potency. BTEC has been shown to have a high level of activity at low concentrations, making it an ideal candidate for use in experiments that require small amounts of compounds. However, one of the limitations of using BTEC in lab experiments is its low solubility in water. This can make it difficult to dissolve BTEC in aqueous solutions, which is necessary for certain types of experiments.
Orientations Futures
There are several future directions for research on BTEC. One area of research is the development of BTEC analogs with improved solubility in water. This would allow for the use of BTEC in a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of BTEC. This would provide valuable insights into the potential applications of BTEC in the treatment of various diseases. Finally, research is needed to determine the long-term effects of BTEC on the human body. This would be important for the development of BTEC-based drugs for human use.
Conclusion:
In conclusion, BTEC is a promising compound that has potential applications in various fields of research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of BTEC and its long-term effects on the human body.
Applications De Recherche Scientifique
BTEC has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BTEC is in the field of medicinal chemistry. BTEC has been shown to have anti-cancer properties, and it has been studied for its potential use in the treatment of various types of cancer. Additionally, BTEC has been shown to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[2-(3-bromophenyl)-2-oxoethyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3S/c14-10-4-1-3-9(7-10)11(15)8-17-13(16)12-5-2-6-18-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJBVYRQHMQOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)COC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-oxoethyl thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B3935196.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)nicotinonitrile](/img/structure/B3935202.png)
![(4-chlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3935203.png)
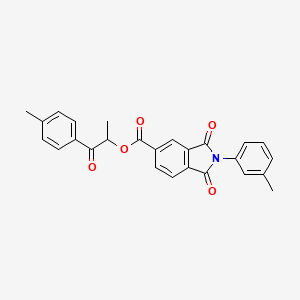
![2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B3935216.png)
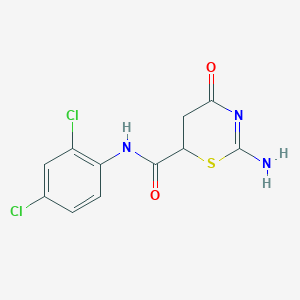
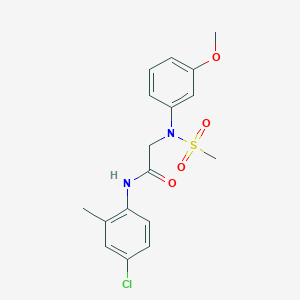
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3935237.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935255.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3935270.png)

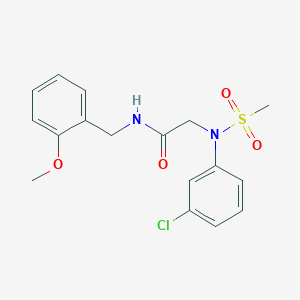
![2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935289.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3935292.png)